Obtusilactone A

Description

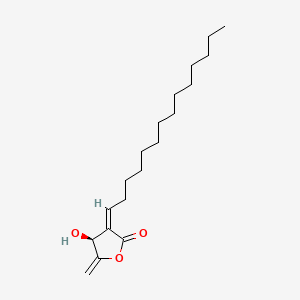

Structure

3D Structure

Properties

CAS No. |

58940-66-2 |

|---|---|

Molecular Formula |

C19H32O3 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

(3Z,4S)-4-hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one |

InChI |

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-18(20)16(2)22-19(17)21/h15,18,20H,2-14H2,1H3/b17-15-/t18-/m1/s1 |

InChI Key |

FCLYKYQBTSMTJB-RZPKCTKSSA-N |

SMILES |

CCCCCCCCCCCCCC=C1C(C(=C)OC1=O)O |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C\1/[C@@H](C(=C)OC1=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC=C1C(C(=C)OC1=O)O |

Synonyms |

(3E,4S)-3-(7Z)-7-Hexadecen-1-ylidenedihydro-4-hydroxy-5-methylene-2(3H)-furanone |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Biogeographical Distribution

The compound has been identified in several species within the Lauraceae family, each with a distinct geographical range.

Cinnamomum kotoense, a small evergreen tree, is a significant natural source of Obtusilactone (B13949336) A. nih.govnih.gov This species has been found to contain the compound in its leaves, stems, and fruits. nih.govresearchgate.netresearchgate.net

Biogeographical Distribution: The distribution of Cinnamomum kotoense is highly localized. It is endemic to Lanyu, also known as Orchid Island, a small island off the southeastern coast of Taiwan. nih.govresearchgate.netefloras.org It grows in the forests of this region. efloras.org While it is cultivated for ornamental purposes in Taiwan, its native range is restricted to this island. researchgate.netnoahgardencentre.com.sg

Another primary source of Obtusilactone A is Lindera obtusiloba, commonly known as the blunt-lobed spice bush. researchgate.netmdpi.com This deciduous shrub or small tree is recognized for its rich phytochemical profile, which includes a variety of butanolides. mdpi.com

Biogeographical Distribution: Lindera obtusiloba has a much broader distribution across East Asia. It is native to the forests and thickets on mountain slopes in China, Korea, and Japan. wikipedia.orgtreesandshrubsonline.orgpicturethisai.com The plant is found at elevations from near sea level up to 3000 meters. treesandshrubsonline.org

Research has indicated the presence of this compound and similar γ-lactones in other related species of the Lauraceae family.

Lindera benzoin : Commonly known as spicebush, this shrub is native to the moist, rich woods of eastern North America. wikipedia.orgusda.gov Studies have confirmed the presence of biologically active γ-lactones within this species. thegoodscentscompany.com

Persea species : The genus Persea also contributes to the natural sources of this compound. Specifically, this compound has been identified in Persea borbonia (Redbay), another member of the Lauraceae family. thegoodscentscompany.com

| Botanical Source | Family | Geographic Distribution | Plant Part(s) Containing this compound |

| Cinnamomum kotoense | Lauraceae | Endemic to Lanyu (Orchid Island), Taiwan nih.govresearchgate.netefloras.org | Leaves, Stems, Fruits nih.govresearchgate.netresearchgate.net |

| Lindera obtusiloba | Lauraceae | China, Korea, Japan wikipedia.orgtreesandshrubsonline.orgpicturethisai.com | Stems researchgate.net |

| Lindera benzoin | Lauraceae | Eastern North America wikipedia.orgusda.gov | General (γ-lactones) thegoodscentscompany.com |

| Persea borbonia | Lauraceae | Not specified | Not specified thegoodscentscompany.com |

Extraction Techniques from Plant Biomass

The isolation of this compound from plant sources involves a multi-step process that begins with the preparation of the plant material, followed by extraction using appropriate solvents.

The initial step in the extraction process involves the careful preparation of the collected plant biomass. For instance, in the case of isolating compounds from Cinnamomum kotoense, the fruits are air-dried. researchgate.net This drying process is crucial for removing moisture, which facilitates subsequent steps and prevents the degradation of phytochemicals. Following drying, the plant material is typically pulverized or ground into a fine powder. This increases the surface area of the biomass, allowing for more efficient contact with the extraction solvent.

Solvent extraction is the core method for isolating this compound. This process relies on the principle of dissolving the target compound from the plant matrix into a suitable solvent.

Maceration: A common technique used is maceration, where the prepared plant powder is soaked in a polar solvent at room temperature for an extended period. iomcworld.com Methanol (B129727) (MeOH) is a frequently used solvent for this purpose. For example, the air-dried fruits and stems of C. kotoense were extracted using methanol. researchgate.netresearchgate.net Similarly, a methanol extract of the Lindera obtusiloba stem was prepared for compound isolation. researchgate.net

Post-Extraction Processing: After the initial extraction, the resulting solution (the crude extract) is separated from the solid plant material by filtration. The solvent is then evaporated under reduced pressure to yield a concentrated, viscous residue. researchgate.net This crude extract contains a mixture of compounds and must undergo further purification steps, such as solvent partitioning and column chromatography, to isolate pure this compound. researchgate.net

| Extraction Step | Description | Example |

| Material Preparation | Plant parts are collected and dried (e.g., air-dried) to remove moisture and then often ground or pulverized. researchgate.net | The fruits of C. kotoense were air-dried before extraction. researchgate.net |

| Solvent Extraction | The prepared plant material is soaked (macerated) in a polar solvent like methanol or ethanol (B145695) to dissolve the target compounds. iomcworld.com | The dried fruits of C. kotoense (128 g) were extracted with methanol at room temperature. researchgate.net |

| Concentration | The solvent is filtered and then evaporated from the extract, often under vacuum, to yield a concentrated crude residue. researchgate.net | The methanol extract was dried and evaporated to leave a viscous residue (27.3 g). researchgate.net |

| Purification | The crude extract is subjected to further separation techniques like column chromatography to isolate the pure compound. researchgate.net | The residue was placed on a silica (B1680970) gel column for chromatographic separation. researchgate.net |

Isolation and Purification Strategies

The journey from a crude plant extract to pure this compound involves a systematic and multi-stage purification process. The initial step typically involves the extraction of dried and powdered plant material, such as the leaves of C. kotoense, using a solvent like methanol. nih.gov After the solvent is evaporated, the resulting crude extract contains a complex mixture of various phytochemicals. This mixture is then subjected to a series of sophisticated separation techniques designed to isolate individual compounds based on their physicochemical properties like polarity, size, and affinity for specific materials.

Chromatography is the cornerstone of the purification process for this compound. This methodology separates compounds by distributing them between a stationary phase (a solid adsorbent) and a mobile phase (a liquid solvent). commonorganicchemistry.com

A detailed purification protocol for this compound from the leaves of Cinnamomum kotoense employs a sequential, multi-column chromatographic approach. nih.gov The process is outlined as follows:

Initial Silica Gel Column Chromatography: The crude methanol extract is first subjected to column chromatography using silica gel as the stationary phase. The separation is achieved by eluting the column with a gradient solvent system of n-hexane and ethyl acetate. The polarity of the mobile phase is gradually increased by increasing the concentration of ethyl acetate, which allows for the separation of compounds into different fractions based on their polarity. nih.govcommonorganicchemistry.com

Sephadex LH-20 Column Chromatography: Fractions from the initial silica gel column that show the presence of the target compound are combined and further purified. This is often done using a Sephadex LH-20 column, with methanol serving as the mobile phase. This step is a form of size-exclusion chromatography that separates molecules based on their size. nih.gov

High-Performance Liquid Chromatography (HPLC): The final purification step involves High-Performance Liquid Chromatography (HPLC), a technique that offers high resolution and efficiency. rochester.edu For the purification of this compound, a semi-preparative HPLC system is utilized. The fraction obtained from the Sephadex column is injected into a C18 reversed-phase column. The separation is achieved using an isocratic mobile phase, which is a constant mixture of methanol and water. The compound eluting from the column is monitored by a UV detector, allowing for the collection of the pure this compound. nih.gov

The specifics of the chromatographic conditions are critical for successful isolation and are summarized in the table below.

| Chromatography Step | Stationary Phase | Mobile Phase | Purpose |

| Step 1: Column Chromatography | Silica Gel | n-Hexane / Ethyl Acetate (Gradient) | Initial fractionation of crude extract |

| Step 2: Column Chromatography | Sephadex LH-20 | Methanol | Size-based separation of fractions |

| Step 3: Semi-preparative HPLC | C18 Reversed-Phase Column | Methanol / Water (Isocratic) | Final purification to high purity |

This table provides an overview of the chromatographic techniques used in the isolation of this compound.

Crystallization is the final step to obtain this compound in its solid, highly purified, crystalline form. After the compound has been isolated by HPLC, the fractions containing pure this compound are combined, and the solvent is evaporated. nih.gov

The general principle of crystallization involves dissolving the purified, yet amorphous, compound in a minimal amount of a suitable hot solvent. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, forcing it to precipitate out of the solution in an ordered, crystalline lattice structure. This process effectively excludes impurities, which remain dissolved in the solvent. researchgate.net

For this compound, the pure compound obtained from HPLC is typically solidified from a suitable solvent system, often involving solvents like hexane (B92381) and ethyl acetate. The selection of the right solvent or solvent pair is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. rochester.eduresearchgate.net The resulting crystals are then collected, washed with a small amount of cold solvent to remove any residual impurities, and dried.

Structural Elucidation Methodologies

Spectroscopic Characterization Techniques

Spectroscopic analysis forms the cornerstone of structural elucidation, providing fundamental information about the molecular framework, functional groups, and atomic composition of a compound. For Obtusilactone (B13949336) A, a suite of spectroscopic methods was employed to piece together its intricate structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of an organic molecule. conicet.gov.armdpi.com Through a series of 1D and 2D NMR experiments, the precise connectivity of atoms within Obtusilactone A was established.

¹H and ¹³C NMR: One-dimensional ¹H NMR spectra reveal the chemical environment and multiplicity of all hydrogen atoms, while ¹³C NMR spectra identify all unique carbon atoms in the molecule. researchgate.net For this compound, ¹H NMR would show characteristic signals for the terminal methyl group of the alkyl chain, the numerous methylene (B1212753) (-CH₂-) groups, the vinylic protons of the double bonds, and the methine proton at the stereocenter. The ¹³C NMR spectrum complements this by showing signals for the carbonyl carbon of the lactone, the carbons involved in the double bonds, the carbon bearing the hydroxyl group, and the carbons of the long alkyl side chain.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the connectivity of adjacent protons, for example, along the tetradecylidene side chain and within the furanone ring structure of this compound.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. mdpi.com This is crucial for connecting molecular fragments that are not directly bonded through protons. For this compound, HMBC correlations would be key in connecting the tetradecylidene side chain to the lactone ring and establishing the position of the carbonyl group and other substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This experiment is vital for determining the relative stereochemistry and geometry of the molecule, such as the Z-configuration of the double bond in the side chain.

¹H NMR Data (500 MHz, CDCl₃) Due to the unavailability of specific experimental data in the searched literature, a representative data table cannot be provided.

¹³C NMR Data (125 MHz, CDCl₃) Due to the unavailability of specific experimental data in the searched literature, a representative data table cannot be provided.

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRESIMS) is particularly vital as it measures the mass-to-charge ratio (m/z) with very high accuracy.

For this compound, HRESIMS analysis would be used to confirm its molecular formula, C₁₉H₃₂O₃. The experimentally measured exact mass of a molecular ion, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, would be compared to the calculated theoretical mass for C₁₉H₃₂O₃ (308.2351 Da). nih.gov A close match between the experimental and calculated values provides definitive confirmation of the molecular formula.

UV-Vis spectroscopy provides information about conjugated systems within a molecule. nih.gov The structure of this compound contains an α,β-unsaturated γ-lactone system, which acts as a chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) is characteristic of this conjugated system. The expected absorption for this type of enone chromophore typically occurs in the UV region.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. researchgate.netyoutube.com The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups:

A broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

A strong absorption band around 1750 cm⁻¹, indicative of the C=O (carbonyl) stretching vibration of the α,β-unsaturated γ-lactone.

Absorptions in the 1650-1600 cm⁻¹ region, corresponding to the C=C double bond stretching vibrations of the exocyclic methylene and the tetradecylidene groups.

Stereochemical Assignment Approaches

While the spectroscopic techniques described above define the planar structure of this compound, chiroptical methods are required to determine its absolute configuration.

Electronic Circular Dichroism (ECD) is a critical technique for assigning the absolute configuration of chiral molecules, especially complex natural products like lactones. conicet.gov.ar The method involves measuring the differential absorption of left and right circularly polarized light. The resulting ECD spectrum, with its characteristic positive or negative Cotton effects, is a fingerprint of the molecule's three-dimensional structure.

For this compound, the key stereocenter is at the C-4 position. The absolute configuration is determined by comparing the experimentally measured ECD spectrum with theoretical spectra calculated for both possible stereoisomers (4S and 4R) using methods like Time-Dependent Density Functional Theory (TD-DFT). The established IUPAC name, (3Z,4S)-4-hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one, indicates that the experimental ECD spectrum of natural this compound matches the calculated spectrum for the 4S isomer, thus confirming its absolute stereochemistry. nih.gov

Chemical Synthesis Research

Total Synthesis Strategies

Total synthesis provides an unambiguous route to the target molecule, offering flexibility to create analogs for structure-activity relationship studies.

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler precursor structures. wikipedia.org This process is repeated until simple or commercially available starting materials are reached. wikipedia.org For Obtusilactone (B13949336) A, a key disconnection occurs at the ester bond of the γ-lactone ring, suggesting a lactonization of a corresponding γ-hydroxy acid precursor as a logical final step in the synthesis.

Another critical strategic consideration is the stereoselective formation of the exocyclic methylene (B1212753) group. A common and effective method proposed for this transformation is the Horner-Wadsworth-Emmons (HWE) olefination. wikipedia.orgnih.gov The HWE reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction is well-known for its high E-selectivity, affording the desired alkene geometry with precision. wikipedia.org The general mechanism begins with the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. wikipedia.org

A plausible retrosynthetic pathway for Obtusilactone A is outlined as follows:

Disconnection 1 (Lactonization): The γ-lactone ring of this compound is retrosynthetically opened to reveal a γ-hydroxy carboxylic acid. This simplifies the target by removing the cyclic constraint and transforming the problem into the synthesis of a highly functionalized acyclic precursor.

Disconnection 2 (Horner-Wadsworth-Emmons Olefination): The exocyclic methylene group is disconnected, leading to a ketone precursor and a phosphonate ylide. This approach addresses the challenge of installing the double bond in a controlled manner.

Disconnection 3 (Alkylation): The long alkyl chain is disconnected via a suitable alkylation reaction, leading to a simpler, functionalized lactone precursor and an alkyl halide or equivalent electrophile. This strategy allows for the late-stage introduction of the long lipid tail.

This analysis provides a logical framework for assembling the molecule, breaking down a complex target into a series of more manageable chemical transformations.

Significant progress has been made in the total synthesis of Lauraceae lactones, a family that includes obtusilactones, litsenolides, and mahubanolides. acs.org These efforts not only provide access to the natural products themselves but also spur the development of new synthetic methods. Strategies often focus on efficiently constructing the characteristic α,β-unsaturated-γ-butyrolactone core and controlling the stereochemistry of the substituents. acs.org The synthesis of these lactones is a testament to the power of modern organic synthesis in creating complex and biologically relevant molecules from simple starting materials. acs.orgnih.gov

Semi-Synthetic Modifications

Semi-synthesis offers a more direct route to a target molecule by chemically modifying a structurally similar and more abundant natural product.

This compound can be synthesized from its naturally occurring analog, Obtusilactone B. nih.gov Obtusilactone B is structurally very similar, featuring a butanolide derivative structure. nih.gov The key difference lies in the side chain. The conversion of Obtusilactone B to this compound can be achieved through a selective hydrogenation reaction. acs.org This process must be carefully controlled to reduce the desired double bond in the side chain without affecting the exocyclic methylene group on the lactone ring. nih.govresearchgate.net Catalytic transfer hydrogenation, which can use eco-friendly hydrogen sources like water, represents a mild and selective method for such transformations. nih.gov The choice of catalyst, such as a palladium-based catalyst (e.g., Pd/C), and reaction conditions are critical to achieve the desired chemoselectivity, ensuring that only the intended alkene is reduced. chemrxiv.orgrsc.org

Biosynthesis Studies

Proposed Biosynthetic Pathways of Obtusilactone (B13949336) A

While the complete biosynthetic route to Obtusilactone A has not been experimentally elucidated, a plausible pathway can be proposed based on the compound's chemical architecture and established biochemical principles of natural product biosynthesis. The structure of this compound, featuring a long tetradecylidene side chain attached to an α-methylene-γ-butyrolactone ring, suggests a hybrid biosynthetic origin, likely involving contributions from both fatty acid and polyketide or related condensation pathways.

A key structural feature of this compound is its C14 alkyl side chain. This long hydrocarbon tail is characteristic of fatty acid metabolism. It is hypothesized that the biosynthesis initiates with the production of a C14 fatty acyl-CoA or a related acyl carrier protein (ACP) thioester through the well-established fatty acid synthase (FAS) machinery. This process involves the sequential condensation of malonyl-CoA extender units to an acetyl-CoA starter unit.

The formation of the α-methylene-γ-butyrolactone ring is a more complex aspect of the proposed pathway. One hypothesis, based on studies of similar α-methylene-γ-butyrolactones, suggests a condensation reaction between a fatty acyl precursor and a three-carbon unit, such as pyruvate (B1213749) or a derivative thereof. nih.gov This condensation would be followed by a series of enzymatic steps, including reduction, cyclization, and dehydration, to form the characteristic lactone ring with its exocyclic methylene (B1212753) group.

An alternative, though less detailed, hypothesis involves a polyketide synthase (PKS) or a hybrid PKS-FAS system. In such a scenario, a specialized PKS module could catalyze the condensation of acetyl-CoA and malonyl-CoA units to assemble the polyketide backbone, which would then undergo reductive and cyclization steps to yield the butenolide ring structure. The long alkyl chain could either be incorporated as a starter unit by the PKS or be attached post-synthetically.

Table 1: Proposed Precursors for this compound Biosynthesis

| Precursor | Proposed Role in Biosynthesis |

| Acetyl-CoA | Starter unit for the fatty acid chain and potential building block for the lactone ring. |

| Malonyl-CoA | Extender units for the elongation of the fatty acid chain. |

| Pyruvate | Potential three-carbon unit for the formation of the γ-butyrolactone ring. nih.gov |

| C14 Fatty Acyl-CoA/ACP | Intermediate providing the tetradecylidene side chain. |

Identification of Key Enzymatic Transformations

The proposed biosynthetic pathway for this compound implicates several key classes of enzymes. While these have not been definitively characterized in Lindera obtusiloba for this specific purpose, their general roles in plant secondary metabolism are well-documented.

Fatty Acid Synthases (FAS): The initial steps in the formation of the C14 side chain are almost certainly catalyzed by a fatty acid synthase complex. Transcriptomic analyses of Lindera glauca, a related species, have identified genes encoding the core components of the FAS machinery, indicating the presence of this pathway within the genus. nih.gov

Desaturases: The tetradecylidene side chain of this compound contains a double bond. Its formation is likely catalyzed by a fatty acid desaturase. These enzymes are responsible for introducing double bonds at specific positions within fatty acyl chains. kjom.org The specific desaturase responsible for the double bond in this compound has yet to be identified.

Polyketide Synthases (PKS) or Condensing Enzymes: The formation of the butenolide ring from fatty acid and potentially pyruvate-derived precursors would require a series of enzymatic reactions, likely initiated by a condensing enzyme. In many fungal and bacterial systems, butenolide biosynthesis is linked to polyketide synthases. nih.govnih.gov It is plausible that a plant PKS or a related enzyme with similar catalytic functions is involved in the cyclization and formation of the lactone ring in this compound. Plant type III PKSs are known to catalyze the condensation of a CoA-linked starter molecule with several malonyl-CoA extender units to generate diverse polyketide scaffolds. nih.gov

Hydroxylases and Reductases: The biosynthetic pathway would also likely involve hydroxylases to introduce the hydroxyl group on the lactone ring and reductases to modify the carbonyl groups during the formation of the final structure.

Table 2: Putative Key Enzymes in this compound Biosynthesis

| Enzyme Class | Putative Function |

| Fatty Acid Synthase (FAS) | Synthesis of the C14 fatty acyl chain. nih.gov |

| Fatty Acid Desaturase | Introduction of the double bond in the tetradecylidene side chain. kjom.org |

| Polyketide Synthase (PKS)-like Enzyme | Catalysis of the condensation and cyclization reactions to form the butenolide ring. nih.govnih.govnih.gov |

| Hydroxylase | Addition of the hydroxyl group to the lactone ring. |

| Reductase | Reduction of carbonyl groups during the biosynthetic process. |

Genetic Basis of this compound Production in Natural Sources

The genetic blueprint for the biosynthesis of secondary metabolites like this compound is typically encoded in the genome of the producing organism. In many microorganisms, the genes encoding the enzymes for a specific biosynthetic pathway are organized into a contiguous unit known as a biosynthetic gene cluster (BGC). nih.govplos.orgplos.org This clustering facilitates the co-regulation of gene expression.

While the BGC for this compound has not been identified in Lindera obtusiloba or other source organisms, it is highly probable that the genes encoding the necessary fatty acid synthases, desaturases, PKS-like enzymes, and modifying enzymes are located in close proximity on a chromosome. The identification of such a cluster would be a significant step towards understanding the regulation of this compound production and would open up possibilities for metabolic engineering to enhance its yield.

The discovery of a gene cluster in Fusarium graminearum that is involved in butenolide synthesis provides a precedent for this organizational principle, even in a different kingdom. nih.gov Future research involving genome sequencing of Lindera obtusiloba and comparative transcriptomics under conditions of high and low this compound production could lead to the discovery of the elusive BGC.

Preclinical Biological Activities and Mechanistic Investigations

Anticancer Activities

Research into the anticancer properties of Obtusilactone (B13949336) A has focused on its ability to inhibit key mitochondrial enzymes and induce programmed cell death in cancer cells.

A primary mechanism underlying the anticancer activity of Obtusilactone A is its inhibition of the mitochondrial Lon protease (LonP1), an enzyme that is often overexpressed in cancer cells and plays a crucial role in mitochondrial homeostasis. nih.govnih.gov

Molecular docking studies have elucidated the specific interactions between this compound and the LonP1 enzyme. nih.govnih.gov These analyses predict that this compound binds to the active site of the protease. nih.gov The key binding interactions involve the formation of bonds with specific amino acid residues critical for the enzyme's catalytic function. nih.govnih.gov

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| Lon Protease (LonP1) | Serine 855 (Ser855) | Molecular Docking Predicted Interaction | nih.govnih.gov |

| Lon Protease (LonP1) | Lysine 898 (Lys898) | Molecular Docking Predicted Interaction | nih.govnih.gov |

These interactions with Ser855 and Lys898 are believed to be responsible for the inhibitory effect of this compound on LonP1 activity. nih.gov

Mitochondrial proteostasis, the maintenance of a healthy protein environment within mitochondria, is essential for cellular function and survival. mdpi.com The LonP1 protease is a key component of the mitochondrial protein quality control system, responsible for degrading misfolded or damaged proteins within the mitochondrial matrix. jomes.orgresearchgate.net By inhibiting LonP1, this compound disrupts this critical quality control process. nih.gov

The inhibition of LonP1 leads to an accumulation of dysfunctional proteins, impairing mitochondrial function. mdpi.com This disruption of mitochondrial proteostasis can trigger a cascade of events, including compromised energy production and the initiation of cell death pathways. nih.govnih.gov Studies have shown that the depletion or inhibition of LonP1 in cancer cells leads to significant mitochondrial dysfunction, ultimately contributing to apoptosis. nih.gov This suggests that the anticancer effects of this compound are, at least in part, due to its ability to compromise the integrity and function of mitochondria by targeting LonP1. nih.gov

A significant outcome of this compound treatment in cancer cells is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is a key mechanism for eliminating damaged or cancerous cells. youtube.com

The induction of apoptosis by this compound involves the activation of key executioner enzymes, notably caspase-3. nih.govnih.gov Caspases are a family of proteases that, when activated, dismantle the cell in a controlled manner. researchgate.net Research has demonstrated that in non-small-cell lung cancer (NSCLC) cells, the inhibition of Lon protease by this compound leads to the cleavage and activation of caspase-3. nih.govnih.gov This activation is a hallmark of apoptosis and confirms that this compound engages this specific cell death pathway. nih.gov

| Cell Line | Treatment | Outcome | Reference |

| H1299 (NSCLC) | This compound | Activation of cleaved caspase-3 | nih.gov |

| H1299 (NSCLC) | Lon shRNA (depletion) | Detection of active caspase-3 | nih.gov |

In addition to direct effects on mitochondrial proteins, this compound has been shown to modulate cell signaling pathways that regulate apoptosis, specifically the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.gov The MAPK family, which includes JNK and p38 MAPK, plays a crucial role in transmitting stress signals that can lead to apoptosis. nih.gov

Studies have shown that treatment with this compound activates the JNK-mediated apoptosis signaling pathway in H1299 lung cancer cells. nih.gov This is evidenced by the increased phosphorylation of JNK (p-JNK), an event that signifies its activation. nih.gov Activated JNK can promote apoptosis through various mechanisms, including the regulation of Bcl-2 family proteins and the activation of transcription factors that control the expression of pro-apoptotic genes. nih.govgenesandcancer.commdpi.com The activation of the JNK pathway by this compound represents another layer of its pro-apoptotic mechanism. nih.gov

| Signaling Pathway | Key Protein Activated | Cell Line | Outcome | Reference |

| JNK Signaling | JNK (c-Jun N-terminal kinase) | H1299 (NSCLC) | Increased phosphorylation of JNK, indicating activation of JNK-mediated apoptosis signaling. | nih.gov |

Modulation of DNA Damage Response

This compound has been shown to influence the DNA damage response (DDR), a network of cellular pathways that detect, signal, and repair DNA lesions. rsc.orgyoutube.com Its activity in this regard involves the induction of severe DNA damage and the subsequent activation of cell cycle checkpoints.

Induction of DNA Double-Strand Breaks (DSBs)

This compound is capable of causing DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. nih.govnih.govmdpi.com The formation of DSBs triggers a signaling cascade to orchestrate their repair. nih.govmdpi.com Treatment with this compound leads to the activation of this DNA damage response, characterized by the phosphorylation of key checkpoint proteins such as H2AX, Nbs1, and Chk2. nih.gov This response is initiated to address the breaks in the DNA structure. The induction of DSBs by this compound is a critical component of its mechanism, activating the ATM-NBS1-CHK2 pathway, which in turn leads to cell cycle arrest and apoptosis. nih.gov

Cell Cycle Arrest (e.g., G1/S-phase arrest)

A direct consequence of the DNA damage induced by this compound is the halting of cell cycle progression. nih.gov The compound activates checkpoints that prevent cells from moving from the G1 phase to the S phase, effectively causing a G1/S-phase arrest. nih.govnih.gov Interestingly, the specific effect on the cell cycle appears to be concentration-dependent. In H1299 lung cancer cells, lower concentrations (10 μM) of this compound were found to cause an S-phase arrest, while higher concentrations (20 μM and 40 μM) resulted in a G1-phase arrest and apoptosis. nih.gov This G1/S checkpoint activation is a crucial mechanism that provides the cell with time to either repair the DNA damage or undergo programmed cell death. nih.govfrontiersin.orgresearchgate.net

Table 1: Effect of this compound on Cell Cycle Progression in H1299 NSCLC Cells

| Concentration (μM) | % of Cells in Sub-G1 (Apoptosis) | % of Cells in G1 Phase | % of Cells in S Phase |

|---|---|---|---|

| 0 (Control) | 1.8 | 50.1 | 35.8 |

| 10 | 2.5 | 38.6 | 48.7 |

| 20 | 4.3 | 68.2 | 20.1 |

| 40 | 15.7 | 65.3 | 12.4 |

Data derived from studies on H1299 cells treated for 12 hours. nih.gov

Efficacy in Preclinical Cancer Models (e.g., non-small-cell lung cancer (NSCLC) cell lines)

The anticancer activities of this compound have been investigated in preclinical models, particularly against non-small-cell lung cancer (NSCLC). nih.gov NSCLC is a common type of lung cancer, encompassing subtypes like adenocarcinoma and squamous-cell carcinoma. wikipedia.orguhhospitals.org Studies have demonstrated that this compound induces apoptosis in NSCLC cell lines. nih.gov This effect is linked to its dual function as an inhibitor of mitochondrial Lon protease and as an agent that causes DNA damage. nih.gov In NSCLC cell lines such as H1299, treatment with this compound triggered apoptosis and activated p53-independent DNA damage checkpoints, leading to cell death. nih.govnih.gov

Osteogenic Differentiation Promotion

Beyond its anticancer activities, this compound has demonstrated a significant role in promoting the differentiation of stem cells into bone-forming cells.

Stimulation of Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs)

This compound has been identified as a stimulator of osteogenesis in bone marrow-derived mesenchymal stem cells (BMSCs). mdpi.comnih.gov BMSCs are multipotent stromal cells, meaning they have the capacity to differentiate into various cell types, including osteoblasts (bone cells), chondrocytes (cartilage cells), and myocytes (muscle cells). mdpi.comclinicaltrials.gov Research has shown that this compound possesses biocompatibility and actively promotes the differentiation of these stem cells towards an osteogenic lineage. mdpi.com This stimulation is a key step in the process of new bone formation. mdpi.comnih.gov

Upregulation of Osteogenic Markers (e.g., BMP2, Runx2, alkaline phosphatase activity)

The osteoinductive effect of this compound on BMSCs is confirmed by its ability to increase the expression of key osteogenic markers. mdpi.comnih.gov Treatment of BMSCs with this compound resulted in enhanced expression of Bone Morphogenetic Protein 2 (BMP2), Runt-related transcription factor 2 (Runx2), Collagen I, and Osteocalcin. mdpi.comnih.gov BMP2 is a well-established protein that induces bone formation, while Runx2 is a critical transcription factor for osteoblast differentiation. mdpi.comnih.govnih.gov

Furthermore, this compound treatment leads to a subsequent elevation in alkaline phosphatase (ALP) activity and facilitates mineralization, both of which are crucial markers of mature osteoblast function and bone formation. mdpi.comnih.govresearchgate.net The upregulation of these specific genes and enzymatic activities confirms the compound's role in promoting osteogenic differentiation. mdpi.comnih.gov

Table 2: Effect of this compound on Osteogenic Markers in BMSCs

| Osteogenic Marker | Effect Observed | Reference |

|---|---|---|

| BMP2 | Upregulated | mdpi.comnih.gov |

| Runx2 | Upregulated | mdpi.comnih.gov |

| Collagen I | Upregulated | mdpi.comnih.gov |

| Osteocalcin | Upregulated | mdpi.comnih.gov |

| Alkaline Phosphatase (ALP) Activity | Stimulated/Elevated | mdpi.comnih.govresearchgate.net |

| Mineralization | Facilitated/Increased | mdpi.comnih.govresearchgate.net |

Mechanistic Insights into Bone Formation Enhancement (preclinical studies)

Preclinical studies have demonstrated that this compound has a potent osteoinductive effect, promoting the differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) into bone-forming osteoblasts. nih.govmdpi.com This process is crucial for bone regeneration and repair.

The mechanism underlying this enhancement involves the upregulation of key osteogenic marker genes. In vitro studies have shown that this compound treatment significantly enhances the expression of Bone Morphogenetic Protein 2 (BMP2), Runt-related transcription factor 2 (Runx2), Collagen I, and Osteocalcin in BMSCs. nih.govmdpi.com The increased expression of these genes, particularly the master regulators Runx2 and BMP2, subsequently elevates Alkaline Phosphatase (ALP) activity and promotes the mineralization of the extracellular matrix, which are critical steps in forming new bone tissue. nih.govmdpi.comresearchgate.net

In vivo experiments in rat models have substantiated these findings. Local administration of this compound into the tibia resulted in a notable increase in new bone formation and a higher volume of trabecular bone compared to controls. nih.govmdpi.com Importantly, this compound was found to have good biocompatibility, showing no cytotoxic effects on BMSCs. mdpi.com

Table 1: Effects of this compound on Osteogenesis Markers

| Marker | Effect | Outcome | Supporting Evidence |

| BMP2 | Expression Enhanced | Stimulates osteoblast differentiation | nih.govmdpi.com |

| Runx2 | Expression Enhanced | Master regulator of osteogenesis | nih.govmdpi.com |

| Collagen I | Expression Enhanced | Major structural protein of bone matrix | mdpi.com |

| Osteocalcin | Expression Enhanced | Marker of mature osteoblasts | mdpi.com |

| ALP Activity | Increased | Indicates active bone formation | nih.govmdpi.com |

| Mineralization | Facilitated | Hardening of the bone matrix | nih.govmdpi.com |

Anti-inflammatory Effects

While some studies mention that this compound possesses anti-inflammatory properties, detailed mechanistic investigations into these effects are limited in the currently available scientific literature. mdpi.com

Pathways and Mediators Involved

Specific preclinical studies detailing the signaling pathways, such as NF-κB, or the inflammatory mediators, like cytokines and cyclooxygenases, that are modulated by this compound are not extensively documented. Therefore, a comprehensive understanding of its anti-inflammatory mechanism remains to be fully elucidated.

Antimicrobial Activities

Spectrum of Activity Against Microorganisms

Information regarding the specific spectrum of antimicrobial activity of this compound against various microorganisms, including bacteria and fungi, is not detailed in the available preclinical research.

Proposed Mechanisms of Action

The proposed mechanisms through which this compound may exert antimicrobial effects have not been specifically investigated or reported in the reviewed scientific literature.

Other Biological Activities (e.g., Genotoxic Effects in Model Organisms for mechanistic elucidation)

Beyond its effects on bone, this compound has been investigated for its anticancer activities, where its genotoxic effects are a key aspect of its mechanism. In preclinical models using human non-small cell lung cancer (NSCLC) cells, this compound has been shown to induce DNA damage. nih.govnih.gov

Specifically, it causes DNA double-strand breaks (DSBs), a severe form of DNA damage. nih.govnih.gov This damage triggers the activation of the DNA damage response (DDR) pathway, including the phosphorylation of checkpoint proteins like H2AX and Chk2. nih.gov The activation of this checkpoint leads to cell cycle arrest and, ultimately, apoptosis (programmed cell death) in a p53-independent manner. nih.gov Interestingly, the effect on the cell cycle is concentration-dependent, with lower concentrations causing S-phase arrest and higher concentrations leading to G1 arrest and apoptosis. nih.gov This genotoxic mechanism highlights a potential avenue for its application in cancer therapy. nih.gov

Table 2: Genotoxic Effects of this compound in Lung Cancer Cell Models

| Effect | Mechanism | Model System | Supporting Evidence |

| DNA Damage | Induces double-strand breaks (DSBs). | H1299 lung cancer cells | nih.govnih.gov |

| Checkpoint Activation | Activates ATM-CHK2 mediated checkpoint pathway. | H1299 lung cancer cells | nih.gov |

| Cell Cycle Arrest | Induces S-phase or G1-phase arrest. | H1299 lung cancer cells | nih.gov |

| Apoptosis | Induces p53-independent apoptosis. | NSCLC cells | nih.gov |

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Elements in Obtusilactone (B13949336) A

The biological activity of Obtusilactone A is attributed to several key structural motifs that act as pharmacophoric elements. These include its γ-lactone core, a long alkyl side chain, and an exocyclic methylene (B1212753) group.

The γ-lactone core is a crucial element for the biological activity of this compound. Specifically, the carbonyl group within this lactone ring is fundamental for its inhibitory action against target proteins. nih.gov Studies have shown that this carbonyl moiety is capable of forming hydrogen bonds with key amino acid residues in the active sites of enzymes. nih.gov For instance, in its interaction with the LonP1 protease, the carbonyl of the γ-lactone moiety of this compound engages with Serine 855 and Lysine 898 residues. nih.govnih.govebi.ac.uk This interaction is believed to be a key driver of the inhibition of the protease's activity. nih.gov The importance of the α,β-unsaturated lactone structure is a recurring theme in the activity of many natural lactones. etflin.com

The exocyclic methylene group attached to the γ-lactone ring is another critical feature for the bioactivity of many natural lactones. etflin.com This reactive α-methylene group, part of an α,β-unsaturated system, can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. nih.gov In analogous compounds, the presence of an exocyclic methylene group has been shown to be a key bio-isostere that can influence binding affinity and biological activity. nih.govnih.gov This functional group contributes to the electrophilic nature of the molecule, which is often essential for the irreversible inhibition of its targets.

| Pharmacophoric Element | Role in Biological Activity | Supporting Evidence |

| γ-Lactone Core | Essential for interaction with target proteins. The carbonyl group forms key hydrogen bonds in enzyme active sites. nih.govnih.gov | Interaction with Ser855 and Lys898 in LonP1 protease. nih.govebi.ac.uk |

| Alkyl Side Chain | Contributes to lipophilicity and cellular uptake. nih.gov Modulates cytotoxicity. etflin.comnih.gov | The length of the alkyl chain affects the hydrophilic-lipophilic balance and overall activity. nih.gov |

| Exocyclic Methylene Group | Acts as a Michael acceptor, allowing for potential covalent modification of target proteins. nih.gov | Known to be a critical feature for the bioactivity in many natural lactones. nih.govetflin.comnih.gov |

Influence of Stereochemistry on Biological Activity

Stereochemistry is a critical determinant of the biological activity of natural products, as it dictates the three-dimensional arrangement of a molecule and its ability to interact with specific biological targets. youtube.comnih.gov In the case of this compound, its stereochemical configuration is crucial for its biological function.

A comparative analysis with its stereoisomer, Isothis compound , underscores the importance of stereochemistry. This compound is chemically defined as (3Z,4S)-4-hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one. nih.gov Isothis compound differs in the configuration of the double bond of the alkylidene side chain, being (3E,4S)-4-hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one. youtube.com This single difference in the geometry of the exocyclic double bond can lead to significant variations in how the molecule fits into a protein's binding pocket, thereby affecting its biological activity. While direct comparative biological studies between this compound and Isothis compound are not extensively detailed in the reviewed literature, the established principles of stereospecificity in drug-receptor interactions strongly suggest that these two isomers would exhibit different activity profiles. youtube.comnih.gov For many chiral natural compounds, only one specific isomer displays significant biological potency, indicating that stereoselective uptake or interaction with the target is a key factor. youtube.com

| Compound | IUPAC Name | Key Stereochemical Feature |

| This compound | (3Z,4S)-4-hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one nih.gov | Z-configuration at the C3-alkylidene double bond |

| Isothis compound | (3E,4S)-4-hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one youtube.com | E-configuration at the C3-alkylidene double bond |

Computational Approaches for SAR Analysis

Computational methods are increasingly valuable tools in drug discovery and for elucidating the SAR of natural products like this compound. These in silico techniques provide a molecular-level understanding of drug-target interactions and can predict the biological activity of novel compounds.

Molecular Docking Studies with Target Proteins (e.g., LonP1)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking studies have been instrumental in understanding its interaction with the mitochondrial protease LonP1. nih.govebi.ac.uk These studies have proposed that this compound binds to the proteolytic active site of LonP1. ebi.ac.uk

To overcome the lack of a crystal structure for human LonP1, a homology model was constructed using the X-ray crystal structure of the E. coli Lon protease domain as a template. nih.gov Docking simulations of this compound into the active site of this human Lon model revealed specific interactions. The carbonyl group of the γ-lactone moiety of this compound was found to interact with the catalytic dyad residues, Serine 855 and Lysine 898. nih.gov These interactions are thought to be responsible for the inhibition of the protease's proteolytic activity. nih.govebi.ac.uk

In Silico Screening and Modeling

In silico screening and modeling encompass a range of computational techniques used to identify and optimize potential drug candidates. These methods include virtual screening of compound libraries, the development of pharmacophore models, and quantitative structure-activity relationship (QSAR) studies.

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. youtube.com For this compound, a pharmacophore model would include a hydrogen bond acceptor (the lactone carbonyl), a hydrophobic region (the alkyl chain), and a potential Michael acceptor (the exocyclic methylene group). Such models can be used to virtually screen large databases of natural products or synthetic compounds to identify new molecules with a high probability of being active. etflin.comyoutube.com

In silico screening can be performed using docking simulations where large numbers of molecules are computationally tested for their binding affinity to a target protein like LonP1. nih.govnih.gov This approach can rapidly identify potential hits from vast chemical libraries, which can then be prioritized for experimental testing. While specific large-scale in silico screening studies for novel LonP1 inhibitors based on the this compound scaffold are not detailed in the provided context, this methodology represents a logical next step in leveraging the SAR data obtained for this compound.

Synthesis and Biological Evaluation of Obtusilactone a Derivatives and Analogs

Rational Design and Synthetic Strategies for Analogs

The development of analogs of obtusilactone (B13949336) A is guided by rational design principles, which leverage computational modeling and an understanding of structure-activity relationships to predict how modifications will affect biological activity. nih.gov For instance, computational studies have been used to model the interaction between butanolide lactones and their protein targets, such as the barrier-to-autointegration factor 1 (BAF1). nih.govresearchgate.net These models help identify the key structural features of the lactone that are crucial for binding, such as the heterocyclic moiety and the long alkyl side chain. nih.govresearchgate.net By understanding these interactions, chemists can design new molecules with potentially improved affinity and selectivity. nih.govresearchgate.net

The synthesis of these rationally designed analogs, as well as other butanolide lactones, employs a variety of chemical strategies. The γ-butyrolactone core is a common motif in many natural products and serves as a key building block. mdpi.com Synthetic methods often focus on the efficient construction of this five-membered lactone ring. rug.nl General strategies for creating butenolides (unsaturated butyrolactones) include:

Intramolecular Cyclization: Methods like the AgOTf-catalyzed intramolecular cyclization of specific diols can produce highly substituted butenolides under mild conditions. organic-chemistry.org

Annulation Reactions: The combination of Lewis and Brønsted acids can facilitate the annulation of keto acids and tertiary alcohols to yield a variety of butenolides. organic-chemistry.org

Catalytic Asymmetric Synthesis: To produce specific stereoisomers (enantiomers), chemists use catalytic asymmetric methods. These techniques provide precise control over the three-dimensional structure of the molecule, which is often critical for biological activity. rug.nlnih.gov This can involve asymmetric aldol (B89426) reactions or the use of chiral catalysts. nih.gov

Multi-component Reactions: For efficiency, one-pot multi-component reactions are powerful tools for rapidly assembling complex molecules from simpler, readily available starting materials. researchgate.net

These synthetic approaches allow for the creation of a library of obtusilactone A analogs, each with specific modifications designed to probe and optimize biological function. acs.orgnih.govnih.gov

Comparative Biological Profiling of Derivatives

The biological evaluation of this compound derivatives reveals that small structural changes can lead to significant differences in activity and molecular targets.

Obtusilactone B, a close structural analog of this compound, demonstrates a distinct mechanism of action. While this compound has been shown to inhibit the human mitochondrial Lon protease (LonP1), a protein often overexpressed in cancer cells nih.govnih.gov, obtusilactone B targets a different protein: the barrier-to-autointegration factor (BAF). nih.govresearchgate.net

BAF is a crucial DNA-binding protein involved in the integrity of the nuclear envelope, and its function is regulated by phosphorylation. nih.gov Obtusilactone B specifically binds to BAF and prevents its phosphorylation, which in turn disrupts the cell cycle and potently induces death in tumor cells. nih.gov This discovery highlights BAF as a viable anticancer target and showcases how a subtle change in the lactone structure directs the molecule to a completely different cellular machine. nih.govnih.gov Computational modeling has further elucidated this interaction, showing the butanolide lactone fitting into a glycine-rich groove on the BAF1 protein surface. nih.govresearchgate.net

Isothis compound, another isomer isolated from Cinnamomum kotoense, exhibits enhanced anticancer properties compared to its parent compound. nih.govnih.gov Its primary mechanism involves the significant amplification of reactive oxygen species (ROS) within cancer cells. nih.govnih.gov

Studies on human hepatoma and breast cancer cells show that isothis compound induces apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov This is mediated by a surge in ROS, which triggers the mitochondrial apoptotic pathway. nih.govnih.govnih.gov The increase in ROS leads to the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, which are the executioners of apoptosis. nih.govnih.gov The source of this ROS burst has been linked to the activation of NADPH oxidase. nih.gov The critical role of ROS in the anticancer activity of isothis compound is confirmed by the fact that antioxidants can block the apoptosis it induces. nih.govnih.gov

The butanolide lactone framework is common in nature, particularly within the Lauraceae (laurel) family of plants, and these compounds exhibit a wide spectrum of biological activities. mdpi.comresearchgate.netnih.gov Sesquiterpene lactones, a major class of compounds found in this family, are known for their diverse bioactivities, which are often attributed to the α,β-unsaturated lactone functional group. researchgate.netmdpi.comnih.gov

Beyond anticancer effects, these lactones have demonstrated:

Antimicrobial and Antifungal Activity: Many butanolides and terpenoid lactones show potent activity against various bacteria and fungi. nih.govmdpi.com

Anti-inflammatory Properties: Several lactones possess anti-inflammatory effects. researchgate.net

Immunosuppressive Activity: Certain synthetic and natural γ-butyrolactones have been reported to suppress the proliferation of T-lymphocytes. mdpi.com

The broad range of activities highlights the therapeutic potential of this class of compounds and provides a rich field for further investigation and development. researchgate.net

Mechanistic Divergence Among Structural Analogs

The comparative analysis of this compound and its analogs clearly demonstrates a significant mechanistic divergence based on subtle structural differences. The distinct targeting of LonP1 by this compound versus BAF1 by obtusilactone B is a prime example. nih.govnih.govnih.gov This specificity likely arises from how the precise shape and electronic properties of each molecule fit into the binding pocket of its respective protein target. Molecular docking studies suggest that the orientation of the lactone's heterocyclic moiety and its interactions with specific amino acid residues are key determinants of binding and inhibition. nih.govnih.govresearchgate.net

Similarly, the enhanced ROS-amplifying effect of isothis compound compared to other analogs points to a different mode of interaction with cellular components. nih.gov The specific stereochemistry of isothis compound may make it a better substrate or activator for ROS-producing enzymes like NADPH oxidase. nih.gov This increased oxidative stress becomes the central point of its potent anticancer mechanism, leading to cell cycle arrest and apoptosis through distinct signaling pathways, such as the ASK1 pathway in breast cancer cells. nih.gov

This divergence underscores the importance of stereochemistry and the precise arrangement of functional groups in drug design. Even minor changes, such as the position of a double bond or the stereocenter in the lactone ring, can reroute a molecule's journey through the cell, causing it to interact with different targets and trigger unique biological outcomes. Understanding this mechanistic divergence is crucial for the rational design of new, more potent, and selective therapeutic agents based on the obtusilactone scaffold.

Advanced Mechanistic Investigations and Target Validation

Comprehensive Molecular Target Identification (e.g., LonP1 validation)

Advanced research has identified the mitochondrial ATP-dependent LonP1 protease as a primary molecular target of Obtusilactone (B13949336) A. nih.govresearchgate.net LonP1 is crucial for maintaining mitochondrial proteostasis, and its dysregulation is implicated in various pathologies, including cancer. researchgate.netnih.gov In many cancer cells, LonP1 is upregulated, where it helps manage oncogenic stressors like oxidative stress and proteotoxicity, thereby promoting cancer cell proliferation and survival. nih.govmdpi.com

Obtusilactone A has been identified as a potent inhibitor of LonP1 protease through enzyme-based screening. nih.govcapes.gov.br The inhibitory action of this compound is believed to occur through interaction with key residues within the active site of the LonP1 protease. nih.gov Molecular docking analyses suggest that this compound specifically interacts with the Ser855 and Lys898 residues in the enzyme's active site. nih.gov This binding competitively inhibits the proteolytic activity of LonP1. researchgate.netnih.gov The inhibition constant (IC50) for this compound against recombinant LonP1 has been determined to be 34.1 μM. nih.gov

Validation of LonP1 as the target within cellular contexts has been demonstrated by observing the stabilization of known LonP1 substrates, such as mitochondrial aconitase, in cells treated with this compound. nih.gov By inhibiting LonP1, this compound disrupts mitochondrial protein homeostasis, leading to an accumulation of damaged or misfolded proteins within the mitochondria. nih.gov This disruption triggers significant mitochondrial stress, which can initiate apoptotic cell death pathways, particularly in cancer cells that are highly dependent on LonP1 function for their survival. nih.gov

Table 1: Molecular Docking and Inhibition Data for this compound

| Parameter | Details | Source |

|---|---|---|

| Target Enzyme | Mitochondrial Lon Protease (LonP1) | nih.gov, nih.gov |

| Interacting Residues | Ser855, Lys898 | nih.gov |

| IC50 Value | 34.1 μM | nih.gov |

| Endogenous Substrate Stabilized | Mitochondrial Aconitase | nih.gov |

Elucidation of Downstream Signaling Pathways (e.g., caspase cascades, JNK pathway, DNA damage checkpoints)

The inhibition of LonP1 and induction of cellular stress by this compound trigger a cascade of downstream signaling events, culminating in apoptosis. nih.gov The mechanistic action of this compound is dual-pronged, involving both the inhibition of mitochondrial Lon protease and the induction of DNA damage. nih.govcapes.gov.br

Caspase Cascades: Treatment with this compound leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.govnih.gov The inhibition of LonP1 disrupts mitochondrial integrity, which is a critical event for initiating the intrinsic apoptotic pathway. nih.gov This disruption can lead to the release of pro-apoptotic factors from the mitochondria, ultimately resulting in the formation of the apoptosome and the activation of the caspase cascade. nih.gov Downregulation of Lon itself has been shown to trigger caspase-3 mediated apoptosis, a pathway that this compound exploits through its inhibitory action. nih.govcapes.gov.br

DNA Damage Checkpoints: this compound treatment has been shown to cause DNA double-strand breaks. nih.gov This damage activates cellular DNA damage response (DDR) pathways. nih.govyoutube.com Key checkpoint proteins are phosphorylated and activated, including H2AX (forming γ-H2AX), Nbs1, and Chk2. nih.gov The activation of these checkpoint proteins signifies the cell's attempt to arrest the cell cycle and repair the DNA damage. rsc.org In non-small-cell lung cancer (NSCLC) cells, this response was shown to be independent of p53 and led to G1/S checkpoint activation and apoptosis. nih.gov

JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the cellular response to stress, is also implicated. nih.govnih.gov JNK signaling can be activated by various stimuli, including DNA damage and mitochondrial stress, both of which are induced by this compound. nih.govnih.govcapes.gov.br Activated JNK can translocate to the mitochondria and modulate the activity of Bcl-2 family proteins to promote apoptosis. nih.gov It can promote the release of cytochrome c, leading to caspase activation, and can also be involved in extrinsic apoptotic pathways. nih.govnih.gov

Table 2: Key Proteins in Downstream Pathways Activated by this compound

| Pathway | Key Protein Activated/Modified | Function | Source |

|---|---|---|---|

| Caspase Cascade | Caspase-3 | Execution of apoptosis | nih.gov, nih.gov |

| DNA Damage Checkpoint | H2AX | Marks DNA double-strand breaks | nih.gov |

| DNA Damage Checkpoint | Nbs1 | DNA damage sensor/repair | nih.gov |

| DNA Damage Checkpoint | Chk2 | Cell cycle checkpoint control | nih.gov |

| Stress Response | JNK | Regulation of apoptosis | nih.gov, nih.gov |

Global Biological Responses: Transcriptomics and Proteomics Analysis

While specific global transcriptomic and proteomic studies on this compound are not extensively detailed in the available literature, the known mechanisms of action allow for an informed projection of the expected findings from such analyses. Integrating transcriptomics and proteomics is a powerful strategy to characterize molecular phenotypes and uncover the complex cellular responses to a compound. nih.govmdpi.comnih.gov

Expected Transcriptomic Changes: A transcriptomic analysis (e.g., RNA-seq) of cells treated with this compound would likely reveal significant changes in the expression of genes involved in several key pathways. Researchers would anticipate the upregulation of genes associated with the mitochondrial unfolded protein response (UPRmt) as the cell attempts to cope with the protein aggregation resulting from LonP1 inhibition. nih.gov Furthermore, genes involved in the DNA damage response, cell cycle arrest (e.g., CDKN1A), and apoptosis (e.g., BAX, PUMA) would be expected to be differentially expressed. rsc.orgnih.gov

Expected Proteomic Changes: Proteomic analysis, using techniques like mass spectrometry, would complement the transcriptomic data by providing a direct measure of protein abundance and post-translational modifications. elsevierpure.com Following this compound treatment, proteomic studies would likely confirm the accumulation and potential aggregation of LonP1 substrate proteins. nih.gov A key finding would be the detection of increased levels of phosphorylated forms of DDR proteins like H2AX, Nbs1, and Chk2, validating the activation of this pathway. nih.gov Additionally, proteomic approaches could identify the cleaved (active) forms of caspases, such as caspase-3, providing direct evidence of apoptosis execution. youtube.com The integration of both 'omics' datasets would provide a comprehensive map of the cellular response, linking the initial drug-target interaction to the ultimate biological outcome. nih.gov

Use of In Vitro Cell Models and In Vivo Animal Models for Mechanistic Confirmation (excluding human studies)

The mechanistic action of this compound has been validated using various preclinical models, which are essential for understanding its biological effects in a controlled setting before any potential clinical consideration. nih.govnih.gov

In Vitro Cell Models: The primary models used to investigate this compound have been cancer cell lines, particularly non-small-cell lung cancer (NSCLC) cell lines, where the target LonP1 is often upregulated. nih.govcapes.gov.br These 2D and 3D cell culture systems allow for detailed investigation of cellular events like apoptosis, cell cycle arrest, and the activation of specific signaling pathways. nih.govbohrium.com For example, studies on NSCLC cells demonstrated that this compound treatment leads to an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.gov These models are crucial for initial screening, target validation, and dissecting molecular mechanisms in a reproducible and high-throughput manner. ugent.beplos.org

In Vivo Animal Models: While specific in vivo studies for this compound are not widely published, the use of xenograft mouse models is a standard approach for evaluating the anti-tumor effects of such compounds. researchgate.netresearchgate.net In a typical xenograft model, human cancer cells (like NSCLC cells) are implanted subcutaneously into immunodeficient mice. nih.gov A study on the related compound Obtusaquinone in a glioblastoma tumor model demonstrated that the compound was well tolerated in mice, slowed tumor growth, and prolonged survival. nih.gov Similar animal models would be instrumental for this compound to confirm its anti-tumor activity and to study its effects on a whole organism level. mdpi.com For instance, analysis of tumors from treated animals could validate the in vivo inhibition of LonP1 and the activation of apoptotic and DNA damage pathways observed in cell culture. mdpi.com

Table 3: Preclinical Models for Investigating this compound

| Model Type | Specific Example | Key Findings/Purpose | Source |

|---|---|---|---|

| In Vitro | Non-Small-Cell Lung Cancer (NSCLC) Cell Lines | Validation of apoptosis induction, caspase-3 cleavage, and G1/S checkpoint activation. | nih.gov, capes.gov.br |

| In Vivo | Xenograft Mouse Models (Standard for related compounds) | To evaluate anti-tumor efficacy, tumor growth delay, and confirm mechanistic action in a whole organism. | nih.gov, nih.gov, nih.gov |

Research Challenges and Future Directions

Addressing Gaps in the Mechanistic Understanding of Obtusilactone (B13949336) A's Bioactivities

While initial studies have identified primary molecular targets, a complete understanding of how Obtusilactone A exerts its biological effects remains elusive. Research has shown that this compound can induce apoptosis in non-small cell lung cancer (NSCLC) cells by acting as an inhibitor of the mitochondrial Lon protease. nih.gov This inhibition is thought to contribute to its cytotoxic effects. nih.gov Furthermore, the compound is known to cause DNA double-strand breaks and trigger DNA damage response pathways, specifically activating the ATM-CHK2 checkpoint, which can lead to cell cycle arrest and apoptosis. nih.gov

A significant gap exists in connecting these observed actions. For instance, the precise mechanism by which this compound induces DNA damage is not fully understood. It is unclear if this is a direct interaction with DNA or a downstream consequence of mitochondrial dysfunction initiated by Lon protease inhibition. Moreover, studies on the closely related Obtusilactone B have revealed an entirely different mechanism involving the inhibition of Barrier-to-Autointegration Factor (BAF) phosphorylation, a key step in nuclear envelope dynamics and cell cycle progression. nih.govresearchgate.net Given the structural similarity, it is crucial to investigate whether this compound shares this activity and how these distinct mechanisms might intersect or act in concert. Future research must focus on elucidating the complete signaling cascade, from initial drug-target interaction to the ultimate cellular fate, to fully comprehend its therapeutic potential.

Exploration of Novel Biological Targets and Signaling Pathways

The currently identified targets for the obtusilactone family—mitochondrial Lon protease and BAF—are critical for cellular function and are considered valid targets for cancer therapy. nih.govnih.gov However, the complexity of the cellular response to this compound, such as inducing S-phase arrest at low concentrations and G1 arrest at higher concentrations, suggests the possibility of additional, undiscovered biological targets. nih.gov

Identifying these novel targets is a critical future direction. Modern chemical biology and proteomic approaches, such as thermal proteome profiling (TPP) and activity-based protein profiling (ABPP), can be employed to systematically screen for direct protein binders of this compound within the cell. Unraveling these new targets and their associated signaling pathways could explain the compound's polypharmacology, identify potential mechanisms of resistance, and uncover new therapeutic applications for different diseases. biorxiv.org

| Target | Known/Potential | Associated Pathway | Key Finding | Reference |

| Mitochondrial Lon Protease | Known | Mitochondrial homeostasis, Protein quality control, Apoptosis | This compound inhibits Lon protease, leading to mitochondrial dysfunction and apoptosis in lung cancer cells. | nih.govnih.gov |

| Barrier-to-Autointegration Factor (BAF) | Potential (Known for Obtusilactone B) | Nuclear envelope assembly, Cell cycle progression, Chromatin organization | Obtusilactone B inhibits VRK1-mediated phosphorylation of BAF, disrupting the cell cycle. It is a key area of investigation for this compound. | nih.govresearchgate.net |

| DNA Damage Response Proteins (e.g., ATM, CHK2) | Known (Downstream Effectors) | Cell cycle checkpoints, DNA repair, Apoptosis | This compound treatment leads to the phosphorylation and activation of H2AX, Nbs1, and Chk2. | nih.govnih.gov |

Development of More Efficient and Stereoselective Synthetic Methodologies

The advancement of this compound into preclinical studies is heavily reliant on a stable and efficient supply of the compound. As a natural product, isolation from its source, Cinnamomum kotoense, is often not scalable for large-scale studies. Therefore, total synthesis is essential. The structure of this compound contains multiple stereocenters, making its synthesis a significant chemical challenge. nih.gov

Future research must focus on developing robust, efficient, and, most importantly, stereoselective synthetic routes. academie-sciences.fracademie-sciences.fr Methodologies that can precisely control the three-dimensional arrangement of atoms are critical to produce the specific, biologically active stereoisomer. researchgate.netnih.govnih.gov Challenges in natural product synthesis often include achieving high yields over many steps and avoiding the difficult separation of stereoisomers. academie-sciences.fr The development of novel catalytic methods or chemoenzymatic strategies could provide elegant solutions, enabling the production of this compound and its analogs in the quantities required for extensive biological evaluation. academie-sciences.frresearchgate.net

Design and Synthesis of Next-Generation Derivatives with Improved Selectivity and Potency for Preclinical Development

While this compound shows promise, its native structure may not possess the optimal properties for a drug, such as target selectivity, metabolic stability, or solubility. Medicinal chemistry efforts are needed to design and synthesize a library of "next-generation" derivatives. By systematically modifying the core structure—for example, the alkyl side chain or the butanolide ring—researchers can perform structure-activity relationship (SAR) studies.

The goal of these studies is to identify analogs with improved characteristics, such as:

Enhanced Potency: Lower concentrations are needed to achieve the desired biological effect.

Improved Selectivity: The compound preferentially interacts with its intended cancer-related target (e.g., Lon protease or BAF) over other proteins, which can reduce off-target side effects.

Favorable Pharmacokinetics: The compound is more readily absorbed, distributed, metabolized, and excreted in a way that maximizes its therapeutic window.

Computational modeling of the interaction between Obtusilactone B and BAF has already identified other natural butanolides, such as mahubanolide and kotomolide B, that may have superior binding capacity, guiding future synthetic efforts. nih.gov

Integration of Advanced Computational Biology and Experimental Research

The synergy between computational biology and traditional experimental research offers a powerful paradigm for accelerating the development of this compound. nih.gov In silico techniques are becoming indispensable in modern drug discovery. nih.govoregonstate.eduyoutube.com

Computational approaches can be integrated at multiple stages:

Mechanistic Insight: Molecular docking and simulation studies, as have been performed for Obtusilactone B with BAF, can predict the precise binding interactions between this compound and its targets at an atomic level. nih.govnih.gov This can help explain its mechanism of action and guide the design of more potent derivatives.

Target Identification: Computational methods can analyze large-scale biological data (e.g., genomics, proteomics) from cells treated with this compound to predict novel targets or affected pathways. jneonatalsurg.com

Derivative Design: Virtual screening of computationally designed derivatives can prioritize which compounds are most likely to succeed, making wet-lab synthesis and testing more efficient. youtube.com

This iterative cycle of computational prediction followed by experimental validation is crucial for navigating the complexities of drug development efficiently. nih.gov

| Computational Method | Purpose | Example/Finding | Reference |

| Molecular Docking | Predicts the binding orientation and affinity of a small molecule to a protein target. | Used to model the interaction of Obtusilactone B with BAF, identifying key residues and a potential binding site near the Ser-4 phosphorylation site. | nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to understand the stability and dynamics of the drug-target complex. | Can be used to refine docking poses and understand how the compound affects the protein's conformational state. | |

| Virtual Screening | Computationally tests large libraries of compounds for their potential to bind to a biological target. | A screening of 20 related butanolide lactones identified several natural products with potentially superior BAF1-binding capacity compared to Obtusilactone B. | nih.gov |

| 'Omics' Data Analysis | Integrates genomics, proteomics, and other high-throughput data to identify pathways and networks affected by the compound. | Can reveal novel targets and off-target effects by analyzing changes in gene and protein expression post-treatment. | nih.govjneonatalsurg.com |

Preclinical Development of this compound and its Analogs as Lead Compounds in Disease Models

After successful in vitro characterization and optimization, the most promising lead compounds must be advanced into preclinical development. basicmedicalkey.com This stage involves rigorous testing in complex biological systems that better mimic human disease. nih.govnih.gov While this compound and B have shown potent cell-killing effects in cancer cell lines, their efficacy and behavior in a whole organism are unknown. nih.govnih.gov

Future research must involve evaluating the lead compounds in various preclinical models:

3D Organoid Cultures: These "mini-organs" grown from patient cells can better predict drug response than traditional 2D cell cultures. technologynetworks.com

Animal Models: Genetically engineered mouse models or patient-derived xenograft (PDX) models, where human tumors are implanted into mice, are the gold standard for evaluating a compound's anti-tumor efficacy in vivo. nih.govresearcher.life These models are essential for studying the compound's pharmacokinetics and for identifying a therapeutic window.

Successfully navigating these preclinical studies is a critical and necessary step before a compound like this compound or its derivatives can be considered for human clinical trials. nih.gov

Q & A

Q. How is Obtusilactone A identified and characterized in natural plant sources?

this compound is typically isolated from species such as Lindera obtusiloba and Persea borbonia using chromatographic techniques (e.g., HPLC, TLC) and identified via spectroscopic methods (NMR, MS). Researchers must cross-reference spectral data with existing literature to confirm structural identity, particularly focusing on optical rotation values (e.g., [α]D²³ = –46º in CHCl₃) and molecular formulas (C₁₉H₃₂O₃) .

Q. What experimental methodologies are used to assess this compound's cytotoxicity?